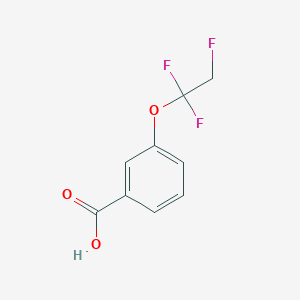

3-(1,1,2-Trifluoroethoxy)benzoic acid

Description

Properties

IUPAC Name |

3-(1,1,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-5-9(11,12)15-7-3-1-2-6(4-7)8(13)14/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRQWCKOLMVVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(CF)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2-Trifluoroethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

[ \text{3-Hydroxybenzoic acid} + \text{1,1,2-Trifluoroethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2-Trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Intermediate for Drug Synthesis:

3-(1,1,2-Trifluoroethoxy)benzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the production of antiarrhythmic agents like Flecainide. The synthesis of Flecainide often utilizes derivatives of trifluoroethoxybenzoic acids as key intermediates due to their reactivity and stability in various chemical reactions .

Mechanism of Action:

Flecainide and similar compounds derived from this compound act on cardiac sodium channels, providing therapeutic effects in managing arrhythmias. The trifluoroethoxy group enhances the lipophilicity and metabolic stability of these compounds, making them more effective in clinical settings .

Synthetic Chemistry

Reactivity and Synthesis:

The compound is synthesized through reactions involving halobenzoic acids with 2,2,2-trifluoroethanol in the presence of a strong base and copper catalysts. This method allows for the efficient production of trifluoroethoxybenzoic acids with high yields . The process is particularly advantageous due to its simplicity and the use of readily available starting materials.

Case Studies

Industrial Applications

Use in Agrochemicals:

Beyond pharmaceuticals, this compound has potential applications in agrochemicals as a building block for herbicides and pesticides. The unique properties imparted by the trifluoroethoxy group can enhance the efficacy and environmental stability of these compounds.

Mechanism of Action

The mechanism of action of 3-(1,1,2-Trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid (CAS 70126-48-6)

4-[1,1,2-Trifluoro-2-(Trifluoromethoxy)ethoxy]benzoic Acid (CAS 1845695-98-8)

- Key Difference : The trifluoroethoxy group is at the para position (C4) and includes an additional trifluoromethoxy (–OCF₃) branch.

- The trifluoromethoxy group increases electron-withdrawing effects, which may improve binding affinity in drug-receptor interactions .

Functional Group Modifications

2-Chloro-4-(Methylsulfonyl)-3-[(2,2,2-Trifluoroethoxy)methyl]benzoic Acid (CAS 480-290-7)

- Key Differences :

- A chloro (–Cl) substituent at C2 and a methylsulfonyl (–SO₂CH₃) group at C3.

- The trifluoroethoxy group is attached via a methylene bridge (–CH₂–O–CF₂CF₂H).

- Impact : The chloro and sulfonyl groups introduce steric bulk and polarizability, likely enhancing solubility in polar solvents. This structural complexity may render it suitable for agrochemical applications .

5-Fluoro-4-(3-Oxo-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-yl)-2-[(1S)-1-Phenylethoxy]benzoic Acid

- Key Differences :

- A fused triazolopyridine heterocycle at C4 and a chiral phenylethoxy group at C2.

- The chiral center introduces stereochemical complexity, requiring enantioselective synthesis .

Physicochemical and Pharmacological Properties

| Compound Name | Substituent Position | Fluorination Pattern | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| 3-(1,1,2-Trifluoroethoxy)benzoic acid | C3 | –OCH₂CF₃ | Benzoic acid | Drug intermediates, materials |

| 4-[1,1,2-Trifluoroethoxy]benzoic acid | C4 | –OCH₂CF₃ | Benzoic acid | Similar to C3 isomer |

| 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | C3 | –OCHFCF₃ | Benzoic acid | High-stability polymers |

| 2-Chloro-4-(methylsulfonyl)-... | C2, C3, C4 | –CH₂–O–CF₂CF₂H, –Cl, –SO₂CH₃ | Chloro, sulfonyl | Agrochemicals |

| Triazolopyridine derivative | C2, C4, C5 | –OCH(CH₃)Ph, fused triazolopyridine | Heterocycle, chiral center | Kinase inhibitors |

Notes:

- Lipophilicity : Trifluoroethoxy groups generally increase logP values, enhancing membrane permeability. Para-substituted analogues may exhibit lower acidity (higher pKa) than meta-substituted ones .

- Metabolic Stability : Fluorination reduces oxidative metabolism, extending half-life in biological systems .

Biological Activity

3-(1,1,2-Trifluoroethoxy)benzoic acid is an organic compound characterized by a trifluoroethoxy group attached to a benzoic acid moiety. This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₇F₃O₃

- Molecular Weight : 220.15 g/mol

The trifluoroethoxy substituent significantly influences the compound's lipophilicity and biological interactions, enhancing its potential as a pharmacological agent.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar benzoic acid derivatives have been shown to inhibit enzymes involved in metabolic pathways. For instance, they may modulate the activity of proteasomes and cathepsins, which play critical roles in protein degradation and cellular homeostasis .

- Receptor Modulation : The compound may act as a modulator of specific receptors, impacting signaling pathways associated with inflammation and cancer progression .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies on related benzoic acid derivatives have demonstrated their ability to induce apoptosis in cancer cell lines such as glioblastoma (LN229) cells . The cytotoxic effects were evaluated through various assays:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5b | LN229 | 15.2 | Apoptosis induction |

| 5d | LN229 | 12.8 | DNA damage |

| 5m | LN229 | 10.5 | Cell cycle arrest |

The above data suggest that the trifluoroethoxy group enhances the compound's efficacy against cancer cells.

Antidiabetic Activity

In vivo studies using models such as Drosophila melanogaster have shown that similar compounds can significantly lower glucose levels, indicating potential antidiabetic properties . This effect is hypothesized to arise from the modulation of metabolic pathways linked to glucose homeostasis.

Study 1: In Vitro Cytotoxicity Assessment

A study investigated the cytotoxic effects of several benzoic acid derivatives on human foreskin fibroblasts and cancer cell lines. The results indicated that compounds with trifluoroethoxy substituents exhibited enhanced cytotoxicity compared to their non-substituted counterparts .

Study 2: Molecular Docking Studies

Molecular docking simulations revealed that this compound binds effectively to key proteins involved in cancer progression. The binding affinities were comparable to known anticancer agents, suggesting its potential as a lead compound for drug development .

Pharmacokinetics

The pharmacokinetic profile of benzoic acid derivatives generally indicates good absorption and metabolism. The trifluoroethoxy group may influence the bioavailability and distribution of the compound within biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1,1,2-Trifluoroethoxy)benzoic acid, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a benzoic acid precursor with 1,1,2-trifluoroethanol under alkaline conditions. Key parameters include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves fluorinated ether formation .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product from unreacted trifluoroethanol or byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

- Methodological Answer :

- HPLC : Utilize a C18 column with UV detection at 254 nm. A mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) achieves baseline separation. Recovery rates >98% and RSD <1.2% are attainable .

- LC-MS : Confirm molecular weight (MW = 244.16 g/mol) via electrospray ionization (ESI) in negative mode. Fragmentation patterns distinguish positional isomers .

- NMR : NMR identifies trifluoroethoxy group signals (δ −75 to −85 ppm), while NMR resolves aromatic protons (δ 7.4–8.1 ppm) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Store in airtight containers under inert gas (N or Ar) at −20°C to prevent hydrolysis of the trifluoroethoxy group.

- Avoid exposure to moisture or strong bases, which degrade the ester linkage .

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock4) predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Receptor flexibility : Use AutoDockTools to assign partial flexibility to target protein sidechains (e.g., catalytic residues). Grid maps (0.375 Å spacing) centered on the active site improve docking accuracy .

- Scoring function : Analyze binding energy (ΔG) and hydrogen-bond interactions between the trifluoroethoxy group and hydrophobic pockets. Cross-docking validation with 87 protease complexes ensures reliability .

Q. What strategies resolve contradictory data in the synthesis and bioactivity of fluorinated benzoic acid derivatives?

- Methodological Answer :

- Batch analysis : Compare HPLC purity profiles across synthetic batches to identify impurity-driven discrepancies (e.g., residual trifluoroethanol) .

- SAR studies : Synthesize analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to isolate the trifluoroethoxy group’s contribution to bioactivity. Enzymatic assays (e.g., COX-2 inhibition) clarify structure-activity relationships .

Q. How do structural modifications at the trifluoroethoxy group influence physicochemical and pharmacokinetic properties?

- Methodological Answer :

- LogP optimization : Replace trifluoroethoxy with bulkier groups (e.g., tetrafluoroethoxy) to enhance lipophilicity. Measure partition coefficients via shake-flask method .

- Metabolic stability : Use in vitro microsomal assays (human liver microsomes + NADPH) to assess oxidative degradation. LC-MS quantifies parent compound depletion over time .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.